molecular formula C12H14N2O6 B13870218 5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid

5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B13870218
M. Wt: 282.25 g/mol
InChI Key: SXXQCQDCWZFRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid is a novel synthetic derivative of 5-aminosalicylic acid. This compound has been evaluated for its potential anti-inflammatory properties and has shown promising results in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid involves the reaction of 5-aminosalicylic acid with 4-aminobutyric acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory properties and effects on cellular pathways.

    Medicine: Investigated for its potential use in treating inflammatory diseases such as ulcerative colitis and Crohn’s disease.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes involved in the inflammatory response. It targets molecular pathways that regulate inflammation, thereby reducing the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced anti-inflammatory properties and better pharmacokinetic profile compared to its parent compound, 5-aminosalicylic acid. It has shown improved tissue distribution and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

5-[(4-amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15)7(5-6)11(17)18/h1,3,5,8,15H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXQCQDCWZFRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.